2-benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
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Overview
Description
2-Benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a thiazole ring, which is known for its versatility in medicinal chemistry, and a pyridine moiety, which is often found in biologically active molecules.
Mechanism of Action
Target of Action
The primary target of 2-benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is CK1δ , a member of the casein kinase 1 (CK1) family . The CK1 family is a highly conserved ubiquitously expressed serine/threonine protein kinase family .
Mode of Action
The compound acts as a potent and specific inhibitor of CK1δ . It exhibits high affinity towards CK1δ, inhibiting it at a concentration of 0.040 μM . The compound binds to CK1δ, as demonstrated by X-ray analysis .
Biochemical Pathways
CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . They are involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation . By inhibiting CK1δ, the compound can potentially affect these pathways.
Pharmacokinetics
Its potent inhibitory action on ck1δ suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s inhibition of CK1δ has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that it may have potential therapeutic applications in the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the benzamido and pyridin-3-ylmethyl groups. One common method involves the reaction of 2-aminothiazole with benzoyl chloride to form the benzamido derivative. This intermediate is then reacted with pyridin-3-ylmethyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzamido and pyridin-3-ylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide has been studied for its potential as an inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε). These kinases are involved in various cellular processes, including DNA damage response, cell cycle progression, and apoptosis . The compound has shown promise in inhibiting the proliferation of tumor cell lines, making it a candidate for cancer research .
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound also inhibits CK1δ and CK1ε but has a different binding affinity and selectivity profile.
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have been studied for their medicinal properties.
Uniqueness
2-Benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is unique due to its specific combination of the thiazole and pyridine rings, which confer distinct biological activities. Its ability to selectively inhibit CK1δ and CK1ε makes it a valuable tool in cancer research and potentially other therapeutic areas.
Properties
IUPAC Name |
2-benzamido-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15(13-6-2-1-3-7-13)21-17-20-14(11-24-17)16(23)19-10-12-5-4-8-18-9-12/h1-9,11H,10H2,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPUAVKIFZYYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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